PCLX-001 is classified as a pan-N-myristoyltransferase inhibitor. It belongs to a novel class of compounds that inhibit the post-translational modification of proteins through myristoylation, a process critical for the function of various oncogenic proteins. The compound is currently undergoing clinical trials to evaluate its efficacy against hematologic malignancies and solid tumors .
PCLX-001 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity. The chemical formula includes elements such as carbon, hydrogen, nitrogen, chlorine, and sulfur. The specific structural features allow it to interact effectively with the target enzymes. The molecular structure can be represented as follows:
This indicates a well-defined arrangement that supports its role as an inhibitor of N-myristoyltransferases .
PCLX-001 primarily functions through competitive inhibition of N-myristoyltransferases. This inhibition affects various signaling pathways critical for cancer cell survival, particularly in hematologic malignancies. In vitro studies have shown that PCLX-001 induces apoptosis in cancer cell lines by disrupting myristoylation processes essential for oncogenic signaling proteins like Src family kinases .
The compound's mechanism involves the degradation of several survival factors downstream of the B-cell receptor signaling pathway, which is crucial for lymphocyte proliferation and survival .
The mechanism of action of PCLX-001 involves the selective inhibition of N-myristoyltransferase 1 and 2, leading to reduced myristoylation of key proteins involved in cell signaling and metabolism. This inhibition results in decreased activity of oncogenic pathways, particularly those mediated by Src family kinases and Bruton tyrosine kinase.
Studies indicate that PCLX-001 can significantly reduce cell viability in various cancer types by promoting the degradation of specific kinases involved in survival signaling pathways. The compound's dual action on oxidative phosphorylation further enhances its therapeutic potential against cancer cells .
PCLX-001 is a solid at room temperature with a melting point that facilitates its use in oral formulations. Its solubility profile indicates favorable characteristics for absorption when administered orally. Key physical properties include:
Chemical properties include its ability to form stable complexes with target enzymes, which is critical for its function as an inhibitor .
PCLX-001 is primarily being explored for its applications in oncology, particularly for treating advanced lymphomas and solid tumors. Its ability to selectively target cancer cells with altered N-myristoylation patterns makes it a potential candidate for therapies aimed at hematologic malignancies such as acute myeloid leukemia and various lymphomas.
Additionally, ongoing research aims to establish gene signatures that can predict sensitivity to N-myristoyltransferase inhibitors like PCLX-001, potentially expanding its application across different cancer types beyond those currently under investigation .
N-Myristoyltransferase 1 and N-Myristoyltransferase 2 catalyze the irreversible attachment of myristate—a 14-carbon saturated fatty acid—to glycine residues at the N-terminus of client proteins. This modification facilitates membrane association, protein-protein interactions, and downstream signaling cascades critical for cellular proliferation and survival [5] [6]. Dysregulation of these enzymes is increasingly recognized as a pathogenic driver in hematological malignancies.
Table 1: N-Myristoyltransferase Dysregulation Patterns in Human Cancers
Cancer Type | N-Myristoyltransferase 1 Alteration | N-Myristoyltransferase 2 Alteration | Functional Consequence |
---|---|---|---|
Diffuse Large B-Cell Lymphoma | Overexpression (protein) | Epigenetic suppression (mRNA/protein) | Enhanced Src-family kinase signaling |
Burkitt Lymphoma | Stable expression | Loss (protein in Daudi/Ramos/BJAB lines) | Synthetic lethality to N-Myristoyltransferase 1 inhibition |
Acute Myeloid Leukemia | Variable | Low mRNA correlates with poor survival | Oxidative phosphorylation dependency |
Colon/Lung Carcinomas | mRNA overexpression | mRNA suppression in metastases | Increased oncogenic transformation |
Transcriptomic analysis of >1,200 cancer cell lines reveals that hematological malignancies exhibit the most pronounced suppression of N-Myristoyltransferase 2 expression. This suppression occurs via epigenetic mechanisms, leading to loss of protein expression in lymphoid cancers such as Burkitt lymphoma (e.g., Daudi, Ramos, and BJAB cell lines) [9]. Conversely, N-Myristoyltransferase 1 expression remains elevated or stable across these malignancies, creating a dependency on this isoform for maintaining myristoylation-dependent oncogenic signaling. The resultant N-Myristoyltransferase 2 deficiency establishes a context of synthetic lethality, wherein pharmacological inhibition of residual N-Myristoyltransferase 1 activity selectively eradicates malignant cells while sparing normal hematopoietic cells expressing both isoforms [9] [3].
Proteomic studies demonstrate that N-Myristoyltransferase inhibition destabilizes multiple myristoylated oncoproteins. In acute myeloid leukemia, genetic ablation of N-Myristoyltransferase 1 via CRISPR/Cas9 reduces mitochondrial respiratory complex I proteins—particularly the assembly factor NADH:Ubiquinone Oxidoreductase Assembly Factor 4—by >70%. This disrupts oxidative phosphorylation, a metabolic vulnerability of leukemia stem cells [7] [9]. Additional proteostatic mechanisms include the activation of the glycine-specific N-degron pathway, which targets non-myristoylated proteins with exposed N-terminal glycine residues for proteasomal degradation [9].
The B-cell receptor signaling pathway is critically dependent on sequential myristoylation events for membrane recruitment and activation of kinases. Inhibition of N-Myristoyltransferase disrupts this cascade at multiple nodal points, providing a compelling rationale for targeting B-cell lymphomas.
Table 2: Myristoylation-Dependent Components of B-Cell Receptor Signaling
Signaling Component | Function | Consequence of Myristoylation Loss |
---|---|---|
Lyn (Src-family kinase) | Initial ITAM phosphorylation | Mislocalization, degradation, loss of BCR activation |
Human Germinal Center-Associated Protein | SYK recruitment amplifier | Impaired SYK activation and downstream signaling |
Bruton Tyrosine Kinase | PLCγ activation | Reduced calcium flux and PKC activation |
c-Myc | Transcriptional regulator | Degradation via N-degron pathway |
Myristoylation enables Lyn—a Src-family kinase—to anchor within lipid rafts adjacent to the B-cell receptor. Upon receptor engagement, myristoylated Lyn phosphorylates immunoreceptor tyrosine-based activation motifs on the CD79A-CD79B heterodimer, facilitating spleen tyrosine kinase recruitment [1] [3]. PCLX-001 (zelenirstat), a potent pan-N-Myristoyltransferase inhibitor, abrogates Lyn myristoylation within 2 hours of treatment. This not only mislocalizes Lyn to the cytosol but also triggers its proteasomal degradation, extinguishing the initiating signal of the B-cell receptor cascade [1] [7].
Notably, inhibition exerts "bystander effects" on non-myristoylated signaling effectors. In diffuse large B-cell lymphoma models, PCLX-001 treatment unexpectedly depletes c-Myc, nuclear factor kappa B, and phosphorylated extracellular signal-regulated kinase. This occurs through indirect mechanisms wherein upstream myristoylation-dependent signals (e.g., Lyn-mediated activation) are required for stabilization of these oncoproteins [1] [3]. Multi-omics analyses confirm that N-Myristoyltransferase inhibition reprograms transcriptional networks governing B-cell receptor signaling. A Myristoylation Inhibitors Sensitivity Signature comprising 54 genes predicts lymphoma vulnerability to PCLX-001, with enrichment in pathways regulating B-cell proliferation and survival [9].
The convergence of these mechanisms—direct kinase degradation and indirect effector suppression—results in comprehensive pathway inactivation. In vivo xenograft models demonstrate complete regression of B-cell lymphomas following PCLX-001 administration, validating the theoretical basis for targeting the myristoylome in these malignancies [1] [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5